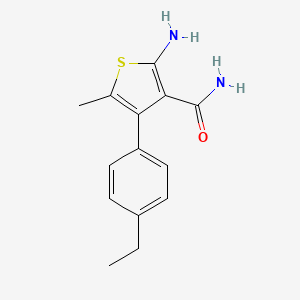

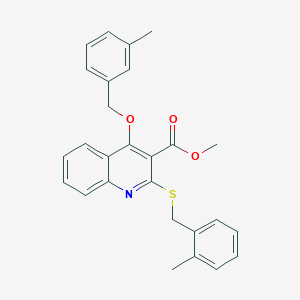

2-氨基-4-(4-乙基苯基)-5-甲硫代苯并噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar thiophene derivatives and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For example, a highly phenylated diamine thiophene derivative was synthesized from 4′-nitrodeoxybenzoin in three steps . Similarly, azomethine derivatives of a tetrahydrobenzothiophene carboxamide were synthesized through the interaction of aromatic aldehydes with the carboxamide in ethanol . These methods suggest that the synthesis of "2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide" could also involve the condensation of an amine with an aldehyde or acid chloride derivative to form the carboxamide group, with subsequent modifications to introduce the ethyl and methyl groups on the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal and molecular structure of a related thiophene carboxamide was determined using single-crystal X-ray diffraction, revealing intra- and intermolecular hydrogen bonding and weak interactions that stabilize the crystal structure . These techniques could similarly be applied to determine the molecular structure of "2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide" and to understand its geometric configuration and stability.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation, substitution, and cyclization, to form a wide range of products with different properties. The synthesis of azomethine derivatives, as mentioned earlier, involves the condensation of amines with aldehydes . Additionally, the reactivity of thiophene derivatives can be influenced by the substituents on the aromatic core, which can affect the outcome of the reactions . Understanding these reactions is crucial for the targeted synthesis of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, thermal stability, and fluorescence, are important for their practical applications. Aromatic polyamides containing a tetraphenylthiophene unit exhibited good solubility in organic solvents and high thermal stability . Another study reported on the fluorescence property of an ethyl thiophene carboxylate derivative . These properties are determined by the molecular structure and substituents of the thiophene derivatives, suggesting that "2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide" could also exhibit unique physical and chemical properties that could be explored for various applications.

科学研究应用

合成及生物活性:

- Threadgill 等人 (1991) 的一项研究描述了一系列硝基噻吩甲酰胺的合成,这些甲酰胺被评估为放射增敏剂和缺氧哺乳动物细胞的生物还原活化细胞毒素。这证明了该化合物在癌症治疗研究中的潜力 (Threadgill 等人,1991).

- Prasad 等人 (2017) 报告了新型 2-氨基噻吩衍生物的抗菌特性,强调了它们在开发新型抗菌剂中的重要性 (Prasad 等人,2017).

化学合成和改性:

- Kumar 等人 (2013) 详细介绍了功能化烯酰胺的化学选择性硫代环化,这是一个与创建各种噻吩基化合物的相关过程,这些化合物在药物化学中可能具有多种应用 (Kumar 等人,2013).

- Khalifa 等人 (2014) 探索了具有肽键的手性线性甲酰胺衍生物的合成,这对于新型药物的开发至关重要 (Khalifa 等人,2014).

在染料和材料科学中的潜力:

- Iyun 等人 (2015) 合成了包含氨基噻吩部分的分散染料,表明其在纺织品染色和材料科学中的用途 (Iyun 等人,2015).

在药物开发和合成中的应用:

- Chen 等人 (2009) 开发了一种合成 2-氨基噻唑-5-甲酰胺的方法,该方法应用于抗癌药物达沙替尼的高效合成中,显示了该化合物在药物合成中的相关性 (Chen 等人,2009).

作用机制

Target of Action

It is known that 2-aminothiazole derivatives, which share a similar structure, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Similar compounds have been found to inhibit cell growth in vitro and in cells . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in cell proliferation.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to cell growth and proliferation . The downstream effects of these pathway alterations would likely include a decrease in cell proliferation and potentially cell death.

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may result in decreased cell proliferation and potentially cell death .

属性

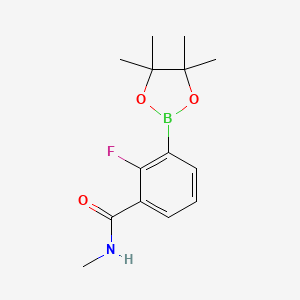

IUPAC Name |

2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-3-9-4-6-10(7-5-9)11-8(2)18-14(16)12(11)13(15)17/h4-7H,3,16H2,1-2H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAHDNZEECRZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)

![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)

![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)

![2-Chloro-1-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2521118.png)